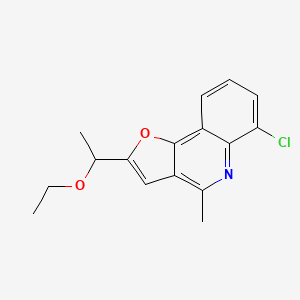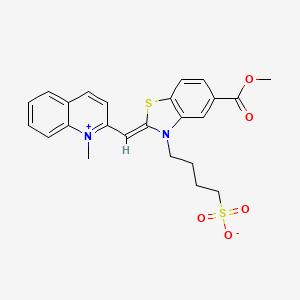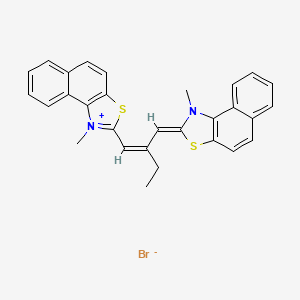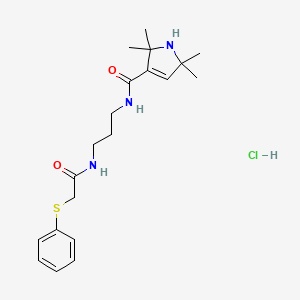
4-Piperidinol, 1-(4-(4-chlorophenyl)-2-pyrimidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Piperidinol, 1-(4-(4-chlorophenyl)-2-pyrimidinyl)- is a chemical compound that belongs to the class of piperidinol derivatives It is characterized by the presence of a piperidine ring substituted with a hydroxyl group and a chlorophenyl-pyrimidinyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1-(4-(4-chlorophenyl)-2-pyrimidinyl)- typically involves the following steps:
Starting Materials: The synthesis begins with 1-benzyl-4-(4-chlorophenyl)-4-piperidinol.
Catalytic Hydrogenation: The starting material is subjected to catalytic hydrogenation using a palladium-carbon catalyst in the presence of hydrogen gas at 25°C and 0.1 MPa pressure. This step removes the benzyl protecting group.
Purification: The reaction mixture is filtered, and the product is extracted using ethyl acetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-Piperidinol, 1-(4-(4-chlorophenyl)-2-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
4-Piperidinol, 1-(4-(4-chlorophenyl)-2-pyrimidinyl)- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly as a CCR5 antagonist for HIV treatment.
Biological Studies: The compound is used in studies related to receptor binding and signal transduction pathways.
Industrial Applications: It serves as an intermediate in the synthesis of other complex molecules and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Piperidinol, 1-(4-(4-chlorophenyl)-2-pyrimidinyl)- involves its interaction with specific molecular targets:
Molecular Targets: The compound targets the CCR5 receptor, a G-protein coupled receptor involved in HIV entry into cells.
Pathways Involved: By binding to the CCR5 receptor, the compound blocks the interaction between the receptor and the HIV virus, preventing viral entry and replication.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxypiperidine: A simpler analog with a hydroxyl group on the piperidine ring.
4-(4-Chlorophenyl)-4-hydroxypiperidine: A closely related compound with similar structural features.
Uniqueness
4-Piperidinol, 1-(4-(4-chlorophenyl)-2-pyrimidinyl)- is unique due to the presence of the pyrimidinyl moiety, which imparts distinct pharmacological properties and enhances its potential as a therapeutic agent.
This detailed article provides a comprehensive overview of 4-Piperidinol, 1-(4-(4-chlorophenyl)-2-pyrimidinyl)-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
93182-21-9 |
|---|---|
Fórmula molecular |
C15H16ClN3O |
Peso molecular |
289.76 g/mol |
Nombre IUPAC |
1-[4-(4-chlorophenyl)pyrimidin-2-yl]piperidin-4-ol |
InChI |
InChI=1S/C15H16ClN3O/c16-12-3-1-11(2-4-12)14-5-8-17-15(18-14)19-9-6-13(20)7-10-19/h1-5,8,13,20H,6-7,9-10H2 |
Clave InChI |
ORODRJPLZUPDTD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1O)C2=NC=CC(=N2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


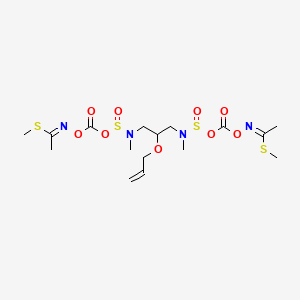

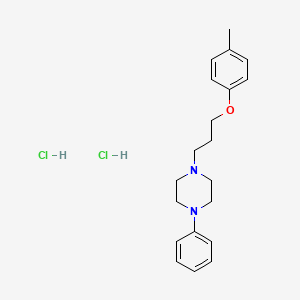
![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethyl]-2,3-dihydro-4h-pyran-4-one](/img/structure/B12718908.png)




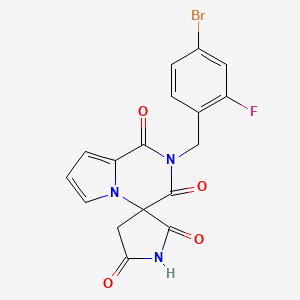
![9-(2-chlorophenyl)-3-methyl-N-propan-2-yl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12718956.png)
